molecular formula C22H15BO2 B3302517 (6-Phenylpyren-1-yl)boronic acid CAS No. 917380-58-6

(6-Phenylpyren-1-yl)boronic acid

Cat. No.: B3302517
CAS No.: 917380-58-6
M. Wt: 322.2 g/mol
InChI Key: HUXCTGSBIYYSPW-UHFFFAOYSA-N
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Description

(6-Phenylpyren-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenylpyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenylpyren-1-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a halogenated pyrene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (6-Phenylpyren-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrene ketones or aldehydes, while reduction can produce phenylpyrene alcohols .

Scientific Research Applications

(6-Phenylpyren-1-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a phenylpyrene moiety. It has a molecular formula of C₁₈H₁₅B₁O₂ and a complex aromatic structure that includes multiple fused rings. This structure gives it stability and versatility in organic synthesis, especially in coupling reactions, and makes it useful as a building block in materials science.

This compound Applications
This compound has several applications across various fields:

  • Medicinal Chemistry Research suggests that this compound has biological activities that may be relevant in medicinal chemistry. It can interact with cytochrome P450 enzymes, which are important for drug metabolism. It has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, suggesting it may have effects on pharmacokinetics and drug-drug interactions. Its structure may allow it to modulate biological pathways or act as a scaffold for drug development.
  • Synthesis The synthesis of this compound can be done through several methods.
  • Biological Targets Studies show that this compound interacts with various biological targets. Its ability to inhibit specific cytochrome P450 enzymes suggests it may have potential effects on drug metabolism and toxicity profiles. Research into its interactions at the molecular level could give insights into its mechanism of action and help guide modifications to improve its efficacy or selectivity in therapeutic applications.

The uniqueness of this compound is in its extended π-conjugated system due to the fused pyrene rings, which may lead to distinct electronic properties compared to simpler boronic acids. Its specific interactions with biological targets also highlight its potential as a specialized agent in medicinal chemistry.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
4-Phenylnaphthalen-1-ylboronic acidBoronic AcidContains naphthalene structure; used in OLED applications
6-(Pyrrolidin-1-yl)pyridine-3-boronic acidBoronic AcidExhibits different biological activity profiles
(6-(3-(Naphthalen-1-yl)phenyl)pyren-1-yl)Boronic AcidCombines naphthalene and pyrene; potential for enhanced photophysical properties

Mechanism of Action

The mechanism by which (6-Phenylpyren-1-yl)boronic acid exerts its effects involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is particularly useful in sensing applications and in the development of inhibitors for enzymes such as proteases .

Comparison with Similar Compounds

Uniqueness: (6-Phenylpyren-1-yl)boronic acid is unique due to its combination of a pyrene moiety and a boronic acid group, which provides both strong fluorescence and versatile reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of fluorescent sensors and advanced materials .

Biological Activity

(6-Phenylpyren-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and enzyme inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This unique property has led to their application in drug design and delivery systems. The introduction of boronic acid groups into bioactive molecules can enhance their pharmacological properties, making them valuable in therapeutic contexts .

Anticancer Activity

Recent studies have demonstrated that derivatives of boronic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, a synthesized derivative from phenyl boronic acid showed an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line . This indicates a potent anticancer activity, suggesting that this compound may have similar or enhanced effects due to its structural characteristics.

Table 1: Cytotoxicity of Boronic Acid Derivatives

CompoundCell LineIC50 (µg/mL)
Quercetin-derived boronic acidMCF-718.76 ± 0.62
This compoundTBDTBD

Antibacterial Activity

This compound has also shown promising antibacterial properties. In vitro studies indicate effectiveness against various bacterial strains, including Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 6.50 mg/mL against this bacterium . Such findings underscore the potential of this compound as an antibacterial agent.

Table 2: Antibacterial Efficacy

Bacterial StrainMIC (mg/mL)
Escherichia coli (ATCC 25922)6.50
Staphylococcus aureusTBD

Enzyme Inhibition

The enzyme inhibition profile of this compound is noteworthy, particularly its effects on cholinesterases and urease enzymes. The compound demonstrated moderate acetylcholinesterase activity with an IC50 value of 115.63 ± 1.16 µg/mL and high butyrylcholinesterase activity at 3.12 ± 0.04 µg/mL . Additionally, it showed significant antiurease activity with an IC50 of 1.10 ± 0.06 µg/mL.

Table 3: Enzyme Inhibition Activities

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Urease1.10 ± 0.06

Case Studies and Applications

Case studies involving boronic acids have illustrated their versatility in drug development and therapeutic applications:

  • Anticancer Applications : Research has shown that compounds like bortezomib, a boronic acid derivative, are effective in treating multiple myeloma through proteasome inhibition .
  • Antibacterial Formulations : Boronic acids are being explored for incorporation into topical formulations aimed at treating skin infections due to their antibacterial properties.
  • Enzyme Inhibitors : The ability of boronic acids to inhibit specific enzymes makes them candidates for treating conditions related to enzyme dysregulation, such as Alzheimer's disease.

Properties

IUPAC Name

(6-phenylpyren-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BO2/c24-23(25)20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13,24-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXCTGSBIYYSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728073
Record name (6-Phenylpyren-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917380-58-6
Record name (6-Phenylpyren-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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